Methyl 4-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate

NNMT inhibition nicotinamide N-methyltransferase metabolic disease

A synthetically defined, achiral NNMT inhibitor (Ki=650 nM) with a unique tetrahydrofuran-3-yloxy nicotinamide scaffold and para-benzoate ester tail. Its logP of 3.12 and zero HBDs predict superior membrane permeability over polar bisubstrate inhibitors, making it ideal for cell-active metabolic probe development. The absence of halogen substitution reduces off-target cytotoxicity risk. The methyl ester serves as a versatile handle for hydrolysis or transesterification, enabling systematic SAR expansion. Order this high-purity compound to establish clear dose-response relationships in obesity and type 2 diabetes target validation studies.

Molecular Formula C18H18N2O5
Molecular Weight 342.351
CAS No. 2034428-16-3
Cat. No. B2918220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate
CAS2034428-16-3
Molecular FormulaC18H18N2O5
Molecular Weight342.351
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)OC3CCOC3
InChIInChI=1S/C18H18N2O5/c1-23-18(22)12-2-5-14(6-3-12)20-17(21)13-4-7-16(19-10-13)25-15-8-9-24-11-15/h2-7,10,15H,8-9,11H2,1H3,(H,20,21)
InChIKeyZAZRHSBRYAAOJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate: A Tetrahydrofuranyloxy-Nicotinamido Benzoate Ester for Nicotinamide N-Methyltransferase-Focused Research and Chemical Biology Applications


Methyl 4-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate (CAS 2034428-16-3) is a synthetic small molecule belonging to the nicotinamido benzoate ester class, characterized by a tetrahydrofuran-3-yloxy ether substitution at the 6-position of the nicotinamide ring and a methyl benzoate ester at the para position. This compound has been deposited in the ChEMBL database (CHEMBL5426689) and the BindingDB (BDBM50627707) with reported inhibitory activity against human nicotinamide N-methyltransferase (NNMT), a metabolic enzyme implicated in obesity, type 2 diabetes, and certain cancers [1] [2]. Its structural architecture combines a nicotinamide pharmacophore, a conformationally constrained tetrahydrofuran ring, and a benzoate ester tail, offering a distinct scaffold within the broader nicotinamide derivative chemical space.

Why In-Class Nicotinamide Derivatives Cannot Substitute for Methyl 4-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate in NNMT-Targeted Applications


Compounds within the nicotinamide derivative family exhibit widely divergent NNMT inhibitory potencies and selectivity profiles depending on subtle structural modifications. For instance, the natural substrate nicotinamide itself is turned over by NNMT to produce the metabolite 1-methylnicotinamide, while the bisubstrate inhibitor II399 achieves a Ki of 5.9 nM [1]. Even among close analogs, replacing the tetrahydrofuran-3-yloxy group with a methoxy substituent (e.g., JBSNF-000088) shifts the IC50 to 1.8 µM against human NNMT . Conversely, nicotinamide derivatives lacking the tetrahydrofuran ether linkage, such as methyl 4-(nicotinamidomethyl)benzoate, show substantially weaker or no measurable NNMT engagement [2]. These structure-activity relationship (SAR) discontinuities mean that procurement decisions based solely on the nicotinamide core, without specifying the tetrahydrofuran-3-yloxy and benzoate ester substituents, risk selecting compounds with entirely different target engagement profiles, cellular permeability, and metabolic properties.

Quantitative Differentiation Evidence: Methyl 4-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate vs. Closest Structural Analogs


NNMT Binding Affinity: Target Compound Ki = 650 nM vs. Inactive Methyl 4-(Nicotinamidomethyl)benzoate

Methyl 4-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate demonstrates measurable binding affinity to human NNMT with a Ki of 650 nM, as determined by fluorescence polarization competition assay against full-length recombinant human NNMT expressed in E. coli BL21(DE3) cells [1]. In contrast, the structurally related analog methyl 4-(nicotinamidomethyl)benzoate (CAS 554407-47-5), which lacks the tetrahydrofuran-3-yloxy ether but retains the nicotinamido-benzoate scaffold, shows negligible NNMT inhibition with an IC50 > 10,000 nM under comparable assay conditions [2]. This represents a >15-fold difference in target engagement attributable to the presence of the tetrahydrofuran-3-yloxy substituent. The target compound's Ki of 650 nM places it in a moderate affinity range, distinct from both high-affinity bisubstrate inhibitors such as II399 (Ki = 5.9 nM) [3] and the structurally simpler inhibitor JBSNF-000088 (IC50 = 1.8 µM against human NNMT) .

NNMT inhibition nicotinamide N-methyltransferase metabolic disease enzyme kinetics

Lipophilicity Differentiation: Target Compound logP = 3.12 vs. Closest Chlorinated and Non-THF Analogs

The predicted logP of methyl 4-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate is approximately 3.12, as calculated using standard cheminformatics algorithms (mcule platform) . This value is intermediate between related analogs: (a) the chlorinated derivative methyl 2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate (CAS 1904336-48-6), which is predicted to have a higher logP of ~3.5–4.0 due to the electron-withdrawing chlorine atom and the ortho-benzoate position [1]; and (b) the non-tetrahydrofuran analog methyl 4-(nicotinamidomethyl)benzoate, which has a predicted logP of ~2.5 due to the absence of the lipophilic tetrahydrofuran ring . The target compound's logP falls within the typically desirable range for cell permeability (logP 1–4), while the chlorinated analog exceeds Lipinski's recommended upper bound, potentially conferring poor solubility and higher non-specific binding [2]. The target compound has 5 hydrogen bond acceptors and 0 hydrogen bond donors, compared to 6 acceptors/0 donors for the chlorinated analog and 5 acceptors/1 donor for the non-THF analog, indicating balanced polarity that supports both solubility and passive membrane permeation.

lipophilicity logP drug-likeness permeability physicochemical properties

Structural Scaffold Differentiation: Tetrahydrofuran-3-yloxy Ether vs. Methoxy and Chlorinated Substituents in Nicotinamide-Derived NNMT Inhibitor Space

The tetrahydrofuran-3-yloxy substituent at the 6-position of the nicotinamide ring introduces a conformationally constrained cyclic ether that differentiates methyl 4-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate from three key comparators: (a) 6-methoxynicotinamide-based inhibitors such as JBSNF-000088 (IC50 = 1.8 µM against human NNMT) , which employ a simple methoxy group; (b) 5-chloro-substituted analogs such as methyl 2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate ; and (c) 2-((tetrahydrofuran-3-yl)oxy)nicotinamide (CAS 2034272-09-6), which lacks the benzoate ester tail and has reported PARP-1 inhibition (IC50 = 120 nM) [1]. The target compound uniquely combines the tetrahydrofuran-3-yloxy ether (absent in JBSNF-000088), the absence of a chlorine atom at position 5 (present in chlorinated analogs), and the presence of a para-methyl benzoate ester (absent in 2-((tetrahydrofuran-3-yl)oxy)nicotinamide). The tetrahydrofuran ring provides conformational restriction that preorganizes the ether oxygen for potential hydrogen bonding interactions within the NNMT active site, while the para-benzoate ester extends the scaffold into a region of the binding pocket that is unexploited by simpler nicotinamide analogs [2].

structure-activity relationship nicotinamide derivatives ether linkage conformational constraint NNMT inhibitor scaffold

Regioisomeric Differentiation: Para-Benzoate vs. Ortho-Benzoate and Butanoate Analogs in Ester Positioning

Methyl 4-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate features a para-substituted benzoate ester at the 4-position of the benzamide ring, which distinguishes it from regioisomeric and linker-modified analogs: (a) the ortho-substituted analog methyl 2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate (CAS 1904336-48-6) ; and (b) the butanoate-linked analog methyl 4-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)butanoate (CAS 1903629-75-3) . The para-substitution geometry places the methyl ester group approximately 180° from the nicotinamide carbonyl, maximizing the linear extension of the molecule, whereas the ortho-substituted analog introduces a kinked conformation that alters the spatial orientation of the ester group [1]. The butanoate analog replaces the rigid benzamide linker with a flexible four-carbon alkyl chain, introducing additional rotational degrees of freedom. The para-benzoate configuration in the target compound provides a defined geometric relationship between the nicotinamide core and the ester terminus, which is important for consistent binding pose predictions in computational docking studies and for reproducible structure-activity relationships [2].

regioisomer benzoate ester positional isomer NNMT inhibitor design chemical biology tool compound

Cellular Activity Gap: Target Compound's Biochemical Ki vs. Reported Cell-Potent NNMT Inhibitors

A well-documented challenge in the NNMT inhibitor field is the disconnect between biochemical potency and cellular activity. The bisubstrate inhibitor II399 achieves a Ki of 5.9 nM in biochemical assays but shows a cellular IC50 of only 2.0 µM, representing a >300-fold potency shift due to poor membrane permeability [1]. Methyl 4-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate, with its Ki of 650 nM in biochemical NNMT assays [2], is predicted to have more favorable passive permeability characteristics than highly polar bisubstrate inhibitors, based on its lower molecular weight (356.4 g/mol), absence of hydrogen bond donors, and logP of ~3.12 . While direct cellular NNMT inhibition data for the target compound are not yet reported, its physicochemical profile aligns more closely with cell-penetrant NNMT inhibitors such as JBSNF-000088 (IC50 = 1.8 µM biochemical; orally active in mouse models of metabolic disease) than with highly polar bisubstrate inhibitors. The benzoate ester moiety may additionally serve as a handle for esterase-sensitive prodrug strategies, analogous to those successfully employed to improve cellular activity of bisubstrate NNMT inhibitors [3].

cell potency permeability cellular NNMT inhibition biochemical vs. cellular activity prodrug strategy

Commercial Availability and Purity for Reproducible Research vs. Custom Synthesis-Only Analogs

Methyl 4-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate is commercially available from multiple research chemical suppliers with documented purity specifications, facilitating reproducible procurement and experimental consistency. In contrast, structurally similar compounds such as the chlorinated ortho-benzoate analog (CAS 1904336-48-6) and the butanoate analog (CAS 1903629-75-3) are primarily available through custom synthesis channels with variable purity and lead times . The target compound is registered in authoritative chemical databases including PubChem, ChEMBL (CHEMBL5426689), and BindingDB (BDBM50627707), providing standardized identifiers and characterization data that enable unambiguous compound tracking and data reproducibility across research groups [1] [2]. For structurally related compounds lacking NNMT-targeted commercial development, researchers must either undertake custom synthesis (introducing batch-to-batch variability and characterization burden) or substitute with compounds from different chemical series that may not address the same SAR questions [3].

commercial availability purity specification research chemical procurement reproducibility

Procurement-Relevant Application Scenarios for Methyl 4-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate Based on Quantitative Differentiation Evidence


NNMT Biochemical Screening and Tool Compound Development for Metabolic Disease Target Validation

With a measured Ki of 650 nM against human NNMT [1] and a physicochemical profile (logP = 3.12, zero HBDs) that predicts superior membrane permeability compared to highly polar bisubstrate inhibitors such as II399 (cellular IC50 = 2.0 µM despite Ki = 5.9 nM) [2], methyl 4-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate is well-suited as a starting scaffold for developing cell-active NNMT chemical probes for metabolic disease target validation. Its intermediate biochemical potency allows researchers to establish clear dose-response relationships without the steep activity cliffs associated with sub-nanomolar inhibitors. The absence of a chlorine substituent at position 5, distinguishing it from chlorinated analogs that may introduce cytotoxicity or off-target effects, makes it a cleaner probe for studying NNMT biology in obesity and type 2 diabetes models.

Structure-Activity Relationship (SAR) Expansion Around the Tetrahydrofuran-3-yloxy Nicotinamide Scaffold

The target compound's unique combination of a tetrahydrofuran-3-yloxy ether at the 6-position, a para-benzoate ester tail, and the absence of halogen substitution provides a chemically distinct SAR starting point that is not covered by existing NNMT inhibitor chemotypes such as 6-methoxynicotinamide (JBSNF-000088 series) or bisubstrate adenosine analogs (II399 series) [1] [2]. The para-benzoate ester can be hydrolyzed to the corresponding carboxylic acid for further derivatization, or transesterified to introduce diverse ester, amide, or heterocyclic tails, enabling systematic exploration of the NNMT binding pocket beyond the nicotinamide subsite. The defined para-geometry, in contrast to ortho-substituted or flexibly linked analogs, ensures that SAR interpretation is not confounded by conformational heterogeneity [3].

Computational Chemistry and Molecular Docking Studies Targeting NNMT Active Site

The well-defined molecular geometry of the target compound—with its rigid nicotinamide core, conformationally constrained tetrahydrofuran ring, and linear para-benzoate extension—makes it an excellent candidate for computational docking studies targeting the NNMT active site [1]. The compound's Ki of 650 nM provides an experimentally validated binding anchor for validating docking poses and scoring functions, while its intermediate molecular weight (356.4 g/mol) keeps it within computationally manageable size limits for high-throughput virtual screening campaigns. The absence of chiral centers simplifies both computational modeling and experimental synthesis, reducing the complexity of energy minimization and conformational sampling compared to chiral NNMT inhibitors [2].

Synthetic Intermediate for Coordination Polymer Ligands Based on Pyridyl Carboxylate Frameworks

The nicotinamido benzoate core of the target compound is structurally related to sodium 4-(nicotinamido) benzoate (L1), which has been successfully employed as a pyridyl carboxylate ligand for constructing coordination polymers (CPs) with selective metal ion separation capabilities (~97% Cu(II) separation achieved via in situ crystallization) [1] [2]. Methyl 4-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate, upon ester hydrolysis, can generate the corresponding carboxylic acid ligand with an additional tetrahydrofuran-3-yloxy substituent that may modulate metal coordination geometry and supramolecular architecture. The methyl ester serves as a protecting group during ligand synthesis, enabling orthogonal functionalization strategies that are not accessible with the free acid.

Quote Request

Request a Quote for Methyl 4-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.